molecular formula C18H15ClN4O2 B8318711 4-[3-Chloro-4-(benzyloxy)anilino]-6-aminopyrimidine-5-carbaldehyde

4-[3-Chloro-4-(benzyloxy)anilino]-6-aminopyrimidine-5-carbaldehyde

Cat. No. B8318711
M. Wt: 354.8 g/mol
InChI Key: ZHAHSGZKQQBJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-Chloro-4-(benzyloxy)anilino]-6-aminopyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C18H15ClN4O2 and its molecular weight is 354.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[3-Chloro-4-(benzyloxy)anilino]-6-aminopyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-Chloro-4-(benzyloxy)anilino]-6-aminopyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[3-Chloro-4-(benzyloxy)anilino]-6-aminopyrimidine-5-carbaldehyde

Molecular Formula

C18H15ClN4O2

Molecular Weight

354.8 g/mol

IUPAC Name

4-amino-6-(3-chloro-4-phenylmethoxyanilino)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C18H15ClN4O2/c19-15-8-13(23-18-14(9-24)17(20)21-11-22-18)6-7-16(15)25-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H3,20,21,22,23)

InChI Key

ZHAHSGZKQQBJOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)NC3=NC=NC(=C3C=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 3-necked round bottom flask equipped with a thermal couple, an overhead stirrer and a condenser was added 4-amino-6-chloro-pyrimidine-5-carbaldehyde Cpd 1a (3.23 g, 19.0 mmol), 4-benzyloxy-3-chloro-phenylamine Cpd 1b (4.24 g, 18.1 mmol), 2-methoxyethanol (27 ml) and water (3 ml). The mixture was stirred at room temperature and a 6N HCl solution (0.30 ml, 0.10 eq.) was added. The mixture was heated to 80° C. for 1-2 hours until the starting materials were consumed. The mixture was cooled to room temperature and 6 N NaOH solution (3.3 ml) and water (8 ml) were added. The mixture was cooled to room temperature again and the solid was collected by vacuum filtration. The reaction flask was rinsed by 1:1 EtOH:water (2×10 ml) and the rinses were used to wash the filter cake. The filter cake was further washed by 1:1 EtOH:water (2×10 ml), suction dried, dried in an vacuum oven at 60° C. under house vacuum to afford the title Compound 1c free base as a light yellow solid (6.06 g). 1H NMR (400 MHz, DMSO-d6) δ 10.66 (s, 1H), 10.14 (s, 1H), 8.11 (s, 1H), 7.90 (bs, 1H), 7.88 (d, J=2.0 Hz, 1H), 7.48-7.32 (m, 5H), 7.21 (d, J=8.0 Hz, 1H), 5.20 (s, 2H), 3.24 (bs, 2H); mp 206° C. (by DSC).
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1b
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two

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